Cas no 833-04-5 (1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine)

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a brominated indole derivative with a substituted amine moiety, offering potential utility as an intermediate in pharmaceutical and biochemical research. Its structural features, including the 5-bromo substitution on the indole ring and the tertiary amine group, make it a valuable scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry applications. The compound’s well-defined molecular structure ensures consistency in reactivity, facilitating controlled modifications for targeted studies. Its stability under standard laboratory conditions further enhances its suitability for experimental use. Researchers may explore its applications in receptor binding studies or as a precursor for novel bioactive compounds.
1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine structure
833-04-5 structure
Product name:1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine
CAS No:833-04-5
MF:C12H15BrN2
MW:267.1649
CID:1808076
PubChem ID:13259

1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine
    • AB09841
    • LS-82315
    • INDOLE, 3-(2-AMINO-2-METHYLPROPYL)-5-BROMO-
    • 2-(5-BROMO-1H-INDOL-3-YL)-1,1-DIMETHYL-ETHYLAMINE
    • SureCN10940983
    • BRN 5518967
    • 2-(5-bromo 3-indolyl)1,1-dimethyl ethylamine
    • AC1L21DF
    • 5-bromo-alpha,alpha-dimethyl-1H-indol-3-yl-ethaneamine
    • EN300-6729877
    • 833-04-5
    • SCHEMBL10940983
    • 5-Bromo-alpha,alpha-dimethyltryptamine
    • IMBZTQWJYSRGPS-UHFFFAOYSA-N
    • DTXSID30232251
    • Inchi: InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11/h3-5,7,15H,6,14H2,1-2H3
    • InChI Key: IMBZTQWJYSRGPS-UHFFFAOYSA-N
    • SMILES: CC(C)(CC1=CNC2=C1C=C(C=C2)Br)N

Computed Properties

  • Exact Mass: 266.04186g/mol
  • Monoisotopic Mass: 266.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8Ų
  • XLogP3: 1.9

1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6729877-0.5g
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
833-04-5
0.5g
$1302.0 2023-05-31
Enamine
EN300-6729877-1.0g
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
833-04-5
1g
$1357.0 2023-05-31
Enamine
EN300-6729877-0.1g
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
833-04-5
0.1g
$1195.0 2023-05-31
Enamine
EN300-6729877-5.0g
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
833-04-5
5g
$3935.0 2023-05-31
Enamine
EN300-6729877-0.05g
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
833-04-5
0.05g
$1140.0 2023-05-31
Enamine
EN300-6729877-2.5g
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
833-04-5
2.5g
$2660.0 2023-05-31
Enamine
EN300-6729877-10.0g
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
833-04-5
10g
$5837.0 2023-05-31
Enamine
EN300-6729877-0.25g
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
833-04-5
0.25g
$1249.0 2023-05-31

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